molecular formula C23H20N4O3S B11049937 4-(methoxymethyl)-2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine

4-(methoxymethyl)-2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine

Cat. No.: B11049937
M. Wt: 432.5 g/mol
InChI Key: OGQGKGPVVPUGBF-UHFFFAOYSA-N
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Description

2-[4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]-5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOLE is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]-5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOLE typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-[4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]-5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenated compounds, organometallic reagents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]-5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]-5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]-5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOLE is unique due to its combination of heterocyclic structures, which imparts distinct electronic and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H20N4O3S

Molecular Weight

432.5 g/mol

IUPAC Name

2-[4-(methoxymethyl)-6-methyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C23H20N4O3S/c1-14-11-16(13-28-2)18-19(27-9-4-5-10-27)20(31-23(18)24-14)22-26-25-21(30-22)15-7-6-8-17(12-15)29-3/h4-12H,13H2,1-3H3

InChI Key

OGQGKGPVVPUGBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C3=NN=C(O3)C4=CC(=CC=C4)OC)N5C=CC=C5)COC

Origin of Product

United States

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